molecular formula C15H16O2S B13729118 Benzene, dimethyl((methylphenyl)sulfonyl)- CAS No. 29349-67-5

Benzene, dimethyl((methylphenyl)sulfonyl)-

Cat. No.: B13729118
CAS No.: 29349-67-5
M. Wt: 260.4 g/mol
InChI Key: FCZRXPGPBHXENV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene, dimethyl((methylphenyl)sulfonyl)- typically involves the sulfonylation of a dimethylbenzene derivative. One common method is the reaction of 1,2-dimethylbenzene with a sulfonyl chloride in the presence of a base, such as pyridine, to form the desired sulfonylated product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of benzene, dimethyl((methylphenyl)sulfonyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the sulfonylation process.

Chemical Reactions Analysis

Types of Reactions

Benzene, dimethyl((methylphenyl)sulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Benzene, dimethyl((methylphenyl)sulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which benzene, dimethyl((methylphenyl)sulfonyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s aromatic structure also allows it to participate in π-π stacking interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-4-((4-methylphenyl)sulfanyl)benzene: Similar structure but with a sulfanyl group instead of a sulfonyl group.

    1,2-Dimethyl-4-((4-methylphenyl)thio)benzene: Contains a thioether group instead of a sulfonyl group.

Uniqueness

Benzene, dimethyl((methylphenyl)sulfonyl)- is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfonyl group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

29349-67-5

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

1,2-dimethyl-3-(2-methylphenyl)sulfonylbenzene

InChI

InChI=1S/C15H16O2S/c1-11-8-6-10-15(13(11)3)18(16,17)14-9-5-4-7-12(14)2/h4-10H,1-3H3

InChI Key

FCZRXPGPBHXENV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC=C2C)C

Origin of Product

United States

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